molecular formula C9H14BrNO3S2 B14912805 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

Cat. No.: B14912805
M. Wt: 328.3 g/mol
InChI Key: UJQIEMSJUMMHNI-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a sulfonamide moiety at the 3-position. Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The bromine substituent may enhance binding affinity via halogen interactions with target proteins, while the methoxypropyl chain could improve bioavailability by balancing hydrophobicity and solubility .

Properties

Molecular Formula

C9H14BrNO3S2

Molecular Weight

328.3 g/mol

IUPAC Name

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

InChI

InChI=1S/C9H14BrNO3S2/c1-7-8(6-9(10)15-7)16(12,13)11-4-3-5-14-2/h6,11H,3-5H2,1-2H3

InChI Key

UJQIEMSJUMMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Pathways

Synthesis of 5-Bromo-2-Methylthiophene-3-Sulfonyl Chloride

Sulfonation of 5-Bromo-2-Methylthiophene

The thiophene core undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Typical parameters include:

  • Solvent : Dichloromethane (DCM) or chlorobenzene.
  • Temperature : 0–5°C (to control exothermicity).
  • Reaction Time : 4–6 hours.
  • Work-Up : Quenching with ice-water followed by extraction with DCM.
Chlorination to Sulfonyl Chloride

The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride:

  • Molar Ratio : 1:3 (sulfonic acid to SOCl₂).
  • Conditions : Reflux at 70–80°C for 2–3 hours.
  • Purification : Distillation under reduced pressure (yield: 75–85%).

Coupling with 3-Methoxypropylamine

The sulfonyl chloride reacts with 3-methoxypropylamine in a nucleophilic substitution:

  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl.
  • Solvent : Tetrahydrofuran (THF) or DCM.
  • Molar Ratio : 1:1.2 (sulfonyl chloride to amine).
  • Temperature : Room temperature (25°C) for 12–18 hours.
  • Work-Up : Filtration, solvent evaporation, and recrystallization from ethanol/water (yield: 65–78%).

Optimization Strategies

Reaction Yield Enhancement

  • Dropwise Addition : Controlled addition of sulfonyl chloride to the amine solution minimizes side reactions (e.g., hydrolysis).
  • Catalytic Bases : Use of 4-dimethylaminopyridine (DMAP) accelerates amidation (yield improvement: ~15%).
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but require rigorous drying.

Industrial-Scale Production

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times (residence time: 30 minutes).
  • Automated Purification : Chromatography systems with silica gel or alumina improve throughput.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    • Thiophene protons: δ 6.8–7.2 ppm (deshielded due to bromine).
    • Methoxypropyl group: δ 3.4–3.6 ppm (OCH₃), δ 1.8–2.1 ppm (CH₂).
  • FT-IR :
    • S=O stretches: 1150–1350 cm⁻¹.
    • N-H bend: 1550–1650 cm⁻¹.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (purity >98%).
  • Melting Point : 142–145°C (uncorrected).

Challenges and Solutions

Bromine Substituent Reactivity

  • Side Reactions : Bromine may participate in unintended electrophilic substitutions.
    • Mitigation : Use of inert atmospheres (N₂/Ar) and low temperatures.

Amine Availability

  • 3-Methoxypropylamine Synthesis : Prepared via Gabriel synthesis or reduction of nitriles , requiring strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4); usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to four analogs, emphasizing substituent effects, core modifications, and therapeutic relevance.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Biological Relevance Reference
5-Bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide Thiophene 5-Br, 2-CH₃, N-(3-methoxypropyl) Potential enzyme inhibition (inferred)
Brinzolamide Thienothiazine 4-(Ethylamino), 3-methoxypropyl, SO₂NH₂ Carbonic anhydrase inhibitor (antiglaucoma)
Z14 (ZINC27742665) Pyrimidine 5-Br, 2-methylsulfanyl, N-(benzothiazolyl) Dengue virus NS2B-NS3 protease inhibitor
5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Thiophene 5-Br, N-triazolyl-(3-chlorophenyl) Undisclosed (structural analog)
5-Bromo-2-methoxy-N-(3-methoxypropyl)-N-(quinolin-3-yl)benzenesulfonamide Benzene 5-Br, 2-OCH₃, N-(quinolinyl) Hybrid structure with potential dual activity

Key Findings:

Core Structure Variations Thiophene vs. Benzene/Thienothiazine: The thiophene core in the target compound and Z14 contrasts with brinzolamide’s thienothiazine and the benzene core in ’s benzenesulfonamide. Thiophene derivatives often exhibit enhanced metabolic stability compared to benzene analogs due to reduced oxidative metabolism . Pyrimidine in Z14: The pyrimidine core in Z14 suggests a different binding mechanism (e.g., protease inhibition) compared to sulfonamide-focused enzyme inhibition .

Substituent Effects Bromine: Present in all listed brominated analogs, bromine likely contributes to target binding via halogen bonds. In Z14, bromine’s position on pyrimidine may stabilize interactions with viral proteases . Methoxypropyl Group: Shared with brinzolamide, this group enhances solubility and bioavailability. In the target compound, it may reduce crystallinity compared to shorter alkyl chains (e.g., ethyl in brinzolamide) .

Therapeutic Implications Antiglaucoma Potential: Brinzolamide’s success as a carbonic anhydrase inhibitor highlights the pharmacological value of methoxypropyl-sulfonamide hybrids. The target compound’s thiophene core may offer improved tissue penetration over brinzolamide’s bulkier thienothiazine .

Physicochemical Properties

  • Lipophilicity : The methoxypropyl group in the target compound and brinzolamide increases lipophilicity (logP ~2.5–3.0) compared to Z14’s benzothiazolyl group (logP ~3.5), impacting blood-brain barrier permeability .
  • Solubility : Methoxypropyl and ethoxy groups (e.g., in Z14) enhance aqueous solubility relative to unsubstituted sulfonamides, critical for oral bioavailability .

Biological Activity

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, along with a sulfonamide functional group. The presence of the bromine atom and methoxypropyl substituent enhances its chemical reactivity and biological activity. The molecular formula is C10H12BrN2O2SC_{10}H_{12}BrN_{2}O_{2}S, with a molecular weight of approximately 300.28 g/mol.

Biological Activity

Antibacterial Properties:
5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide has demonstrated notable antibacterial activity. In laboratory studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

Enzyme Inhibition:
Research indicates that this compound acts as an inhibitor of carbonic anhydrase, an enzyme essential for maintaining acid-base balance in biological systems. The sulfonamide group is known for its ability to interact with the active site of enzymes through electrostatic interactions, which may contribute to its therapeutic effects.

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial efficacy of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Mechanism of Action:
    Investigations into the mechanism revealed that the compound effectively binds to the active site of carbonic anhydrase, inhibiting its activity and leading to altered pH levels within bacterial cells, which ultimately results in cell death.

Comparative Analysis

To better understand the unique properties of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide, a comparison with related compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide Lacks bromo groupPotentially less reactive than the target compound
3-Acetyl-5-bromo-thiophene-2-sulfonamide Contains bromo group instead of bromoacetylMay exhibit different biological activities
4-Methyl-thiophene-2-sulfonamide Different substituents on thiophene ringLacks halogen substituents affecting reactivity

Q & A

Q. How can researchers optimize the synthesis yield of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide under controlled conditions?

Methodological Answer:

  • Use a dropwise addition of sulfonyl chloride derivatives to amine precursors in anhydrous pyridine to minimize side reactions, as demonstrated in sulfonamide syntheses (e.g., 91% yield achieved via this method in related compounds) .
  • Monitor reaction progress via TLC or HPLC, and optimize reaction time (e.g., 24 hours at room temperature for complete conversion) .
  • Purify via recrystallization or column chromatography using hexane/ethyl acetate gradients to isolate high-purity products .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of stereochemistry and bond angles, as seen in structurally analogous sulfonamides (e.g., C–C bond precision of ±0.003 Å) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent effects: Methoxypropyl groups show characteristic δ 3.2–3.5 ppm (¹H) and δ 55–60 ppm (¹³C), while bromothiophene rings exhibit deshielded aromatic protons .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ or [M–Br]⁺ fragments) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks .
  • Analyze degradation products via LC-MS and compare with synthetic standards to identify hydrolysis or oxidation pathways .
  • Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .

Advanced Questions

Q. How can researchers resolve contradictions in observed regioselectivity during electrophilic substitution reactions on the thiophene ring?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density distribution and predict preferential substitution sites (e.g., bromine directing further substitutions to C-4 or C-5 positions) .
  • Validate predictions experimentally by synthesizing derivatives with varying substituents and analyzing yields/regiochemistry via NMR .
  • Compare crystallographic data of intermediates to confirm steric/electronic effects influencing regioselectivity .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Synthesize analogs with modified methoxypropyl or methylthiophene groups and test in bioassays (e.g., enzyme inhibition or receptor binding) to identify critical functional groups .
  • Use molecular docking simulations to predict interactions with target proteins (e.g., sulfonamide binding to catalytic sites of carbonic anhydrases) .
  • Corrogate SAR data with physicochemical properties (e.g., logP, solubility) to optimize bioavailability .

Q. How can researchers address discrepancies in crystallographic data when the compound exhibits polymorphism?

Methodological Answer:

  • Perform variable-temperature X-ray diffraction to study phase transitions and identify stable polymorphs .
  • Use powder XRD and DSC to characterize bulk material and detect amorphous vs. crystalline content .
  • Compare experimental data with computational crystal structure prediction (CSP) tools like Mercury or Materials Studio .

Q. What methodologies are recommended for analyzing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Optimize palladium catalyst systems (e.g., Pd(PPh₃)₄ or XPhos Pd G3) and bases (K₂CO₃ or CsF) in anhydrous toluene/THF .
  • Monitor coupling efficiency using 5-bromo-thiophene as a model substrate and quantify yields via GC-MS .
  • Investigate steric effects of the methoxypropyl group on reaction rates using kinetic profiling .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Conduct solubility screens in a solvent library (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis quantification .
  • Cross-reference with computational solubility predictors (e.g., COSMO-RS) to identify outliers .
  • Replicate experiments under controlled humidity/temperature to isolate environmental variables .

Q. What approaches can reconcile discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, incubation times) and include positive controls (e.g., known sulfonamide inhibitors) .
  • Perform meta-analysis of published data to identify trends or methodological biases .
  • Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can researchers design DoE (Design of Experiments) frameworks to optimize multi-step syntheses of this compound?

Methodological Answer:

  • Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Apply Taguchi arrays to identify critical factors (e.g., reaction time > reagent purity) with minimal experimental runs .
  • Validate models by synthesizing batches under predicted optimal conditions and comparing yields/purity .

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